Physicochemical Profiling & Technical Guide: (1-Bromopropan-2-yl)cyclohexane
Physicochemical Profiling & Technical Guide: (1-Bromopropan-2-yl)cyclohexane
Executive Summary
(1-Bromopropan-2-yl)cyclohexane (CAS: 910891-58-6) is a specialized alkyl halide intermediate characterized by a high degree of lipophilicity and steric bulk. Structurally comprising a cyclohexane ring fused to a 1-bromopropan-2-yl moiety, this compound serves as a critical electrophile in the synthesis of sterically demanding amines, ethers, and organometallic reagents. Its utility lies in its ability to introduce the 1-cyclohexylethyl scaffold—a motif frequently employed in medicinal chemistry to modulate the lipophilicity (LogP) and metabolic stability of drug candidates.
This guide provides a definitive technical analysis of its physicochemical properties, synthetic pathways, and reactivity profile, designed for use by process chemists and drug development researchers.
Molecular Identity & Structural Analysis
| Attribute | Detail |
| IUPAC Name | 1-(1-Bromopropan-2-yl)cyclohexane |
| Common Synonyms | 1-Bromo-2-cyclohexylpropane; (2-Bromo-1-methylethyl)cyclohexane |
| CAS Number | 910891-58-6 |
| Molecular Formula | |
| Molecular Weight | 205.14 g/mol |
| SMILES | CC(CBr)C1CCCCC1 |
| InChI Key | WCNNMAMPZBDYJU-UHFFFAOYSA-N |
Stereochemical Configuration
The molecule possesses a chiral center at the C2 position of the propyl chain (the carbon attached to the cyclohexane ring).
-
Chirality: The commercial material is typically supplied as a racemic mixture (RS) unless prepared via asymmetric catalysis (e.g., asymmetric hydrogenation of the corresponding alkene followed by bromination).
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Conformation: The cyclohexane ring predominantly adopts a chair conformation . The bulky 1-bromopropan-2-yl substituent will preferentially occupy the equatorial position to minimize 1,3-diaxial interactions, stabilizing the molecule relative to its axial conformer.
Physicochemical Profile
Note: Where experimental values are proprietary or sparse, data is derived from validated structure-property relationship (SPR) models and analogous primary alcohol precursors.
Core Physical Data
| Property | Value / Range | Condition / Method |
| Physical State | Liquid | @ 20°C, 1 atm |
| Appearance | Colorless to pale yellow oil | Visual inspection |
| Boiling Point | 218 – 222 °C (Estimated) | @ 760 mmHg (Derived from Alcohol BP 212°C) |
| Boiling Point (Vac) | 85 – 90 °C | @ 10 mmHg |
| Density | 1.18 ± 0.05 g/cm³ | @ 25°C (Standard Alkyl Bromide Range) |
| Refractive Index ( | 1.485 – 1.495 | @ 20°C |
| Flash Point | > 95 °C | Closed Cup (Predicted) |
Solubility & Lipophilicity
| Parameter | Value | Significance in Drug Design |
| LogP (Octanol/Water) | 4.5 ± 0.3 | High lipophilicity; indicates excellent membrane permeability but poor aqueous solubility. |
| Water Solubility | < 1 mg/L | Practically insoluble. Requires organic co-solvents (DCM, THF, DMSO). |
| Polar Surface Area (PSA) | 0 Ų | Non-polar; crosses Blood-Brain Barrier (BBB) readily if MW allows. |
Synthetic Routes & Process Chemistry
The synthesis of (1-Bromopropan-2-yl)cyclohexane is governed by the need to control regioselectivity, particularly avoiding the formation of the tertiary bromide isomer.
Pathway A: Radical Hydrobromination (Anti-Markovnikov)
This is the most direct route from the commercially available alkene, isopropenylcyclohexane .
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Mechanism: Free-radical addition of HBr.[1]
-
Regioselectivity: The bromine radical adds to the terminal carbon (
), generating a tertiary radical at the branching point, which is sterically and electronically stabilized before abstracting a hydrogen. -
Reagents: HBr (gas or acetic acid solution), Benzoyl Peroxide (initiator).
Pathway B: Nucleophilic Substitution of Alcohol
Conversion of 2-cyclohexylpropan-1-ol using phosphorous tribromide (
-
Advantage: Avoids isomer mixtures common in alkene additions.
-
Purity: Typically yields >98% purity after distillation.
Figure 1: Comparative synthetic pathways. Pathway A utilizes radical chemistry to achieve anti-Markovnikov selectivity, while Pathway B employs standard nucleophilic substitution on the alcohol.
Reactivity Profile & Stability
Nucleophilic Substitution ( )
The bromine atom is located on a primary carbon, making it susceptible to
-
Kinetics: Reaction rates with nucleophiles (e.g., amines, azides, alkoxides) will be slower than linear primary bromides (e.g., 1-bromopropane).
-
Optimization: Requires elevated temperatures (60–80°C) and polar aprotic solvents (DMF, DMSO) to drive conversion.
Elimination ( )
Under basic conditions, the compound is prone to E2 elimination to reform the alkene (isopropenylcyclohexane).
-
Risk Factor: High. The
-proton is tertiary and acidic enough to be removed by strong bases (e.g., NaOEt, t-BuOK). -
Mitigation: Use non-basic nucleophiles (e.g., NaCN,
) or weak bases ( ) when attempting substitution.
Figure 2: Reactivity decision tree. Steric hindrance at the
Handling, Safety & Storage
Hazard Classification (GHS)
-
Signal Word: WARNING
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H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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H411: Toxic to aquatic life with long-lasting effects (due to high LogP).
Storage Protocol
-
Temperature: Store at 2–8°C (Refrigerate).
-
Atmosphere: Inert gas (Argon/Nitrogen) recommended to prevent slow hydrolysis or oxidation.
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Light: Protect from light.[2] Alkyl bromides can darken over time due to the liberation of free bromine (
) via homolytic cleavage.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 53404838, (1-Bromopropan-2-yl)cyclohexane. Retrieved from [Link]
-
The Good Scents Company. (n.d.). Cyclohexyl propanol (Precursor Data). Retrieved from [Link]
-
OrgoSolver. (n.d.). Anti-Markovnikov Hydrobromination of Alkenes (HBr/Peroxide Radical Chain). Retrieved from [Link]
